N-Phenylcyclohexanecarboxamide

Description

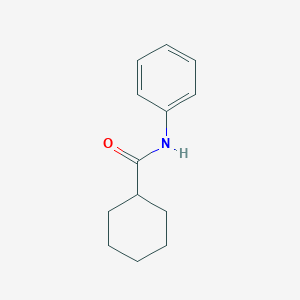

Structure

3D Structure

Properties

IUPAC Name |

N-phenylcyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTGEJBZSFKULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292697 | |

| Record name | N-Phenylcyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2719-26-8 | |

| Record name | Cyclohexanecarboxanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenylcyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Phenylcyclohexanecarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Phenylcyclohexanecarboxamide. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

Core Properties

This compound is a secondary amide consisting of a cyclohexanecarboxamide (B73365) moiety N-substituted with a phenyl group. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol |

| CAS Number | 2719-26-8 |

| IUPAC Name | This compound |

| Synonyms | Cyclohexanecarboxanilide, N-phenyl-cyclohexanecarboxamide |

| Melting Point | 138-140 °C |

| Boiling Point | Data not available |

| Solubility | Data not available in common solvents. Expected to be soluble in polar organic solvents like deuterated chloroform (B151607) (CDCl₃). |

| Appearance | White solid |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

NMR Spectroscopy

¹H NMR (600 MHz, CDCl₃): The proton NMR spectrum reveals signals corresponding to the aromatic and aliphatic protons of the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.56 | d, J = 7.8 Hz | 2H | Aromatic (ortho-H) |

| 7.49 | s | 1H | Amide (N-H) |

| 7.31 | t, J = 8.4 Hz | 2H | Aromatic (meta-H) |

| 7.09 | t, J = 7.8 Hz | 1H | Aromatic (para-H) |

| 2.28 – 2.23 | m | 1H | Cyclohexyl (CH) |

| 1.97 | d, J = 11.4 Hz | 2H | Cyclohexyl (CH₂) |

| 1.85 – 1.78 | m | 2H | Cyclohexyl (CH₂) |

| 1.75 – 1.69 | m | 1H | Cyclohexyl (CH) |

| 1.59 – 1.52 | m | 2H | Cyclohexyl (CH₂) |

| 1.34 – 1.22 | m | 3H | Cyclohexyl (CH₂) |

¹³C NMR (150 MHz, CDCl₃): The carbon NMR spectrum shows the expected signals for the carbonyl, aromatic, and cyclohexyl carbons.

| Chemical Shift (δ) ppm | Assignment |

| 174.66 | Carbonyl (C=O) |

| 138.26 | Aromatic (ipso-C) |

| 129.01 (2C) | Aromatic (meta-CH) |

| 124.12 | Aromatic (para-CH) |

| 119.89 (2C) | Aromatic (ortho-CH) |

| 46.58 | Cyclohexyl (CH) |

| 29.74 (2C) | Cyclohexyl (CH₂) |

| 25.75 (3C) | Cyclohexyl (CH₂) |

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS-ESI):

-

Calculated for [M+H]⁺ (C₁₃H₁₈NO): 204.1388

-

Found: 204.1389

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis via the reaction of cyclohexanecarbonyl chloride with aniline (B41778).

Materials:

-

Aniline

-

Cyclohexanecarbonyl chloride

-

A suitable base (e.g., pyridine (B92270) or triethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., ethanol (B145695) or ethyl acetate/hexane mixture)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline in the anhydrous aprotic solvent.

-

Add the base to the solution and cool the mixture in an ice bath.

-

Slowly add cyclohexanecarbonyl chloride dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system to yield this compound as a white solid.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. For quantitative ¹³C NMR, inverse-gated decoupling should be employed with an appropriate relaxation delay.

FTIR Spectroscopy Protocol

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane).

-

Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber.

-

Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

High-Resolution Mass Spectrometry (HRMS) Protocol

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent compatible with electrospray ionization (ESI), such as acetonitrile (B52724) or methanol.

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Apply a high voltage to the ESI needle to generate charged droplets.

-

The solvent evaporates, and the analyte is ionized (typically protonated to form [M+H]⁺).

-

The ions are guided into the mass analyzer (e.g., TOF or Orbitrap).

-

Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. Further research is required to elucidate any potential pharmacological effects or mechanisms of action. Derivatives of similar carboxamides have been investigated for various biological activities, suggesting that this compound could be a candidate for future screening and development.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory procedures should be conducted with appropriate safety precautions and by qualified personnel.

An In-depth Technical Guide to N-Phenylcyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylcyclohexanecarboxamide is an organic compound featuring a cyclohexanecarboxamide (B73365) moiety attached to a phenyl group. This guide provides a comprehensive overview of its chemical identity, structural features, physicochemical properties, and a detailed synthesis protocol. While specific biological activities for this compound are not extensively documented in publicly available literature, this document will also touch upon the known biological relevance of related cyclohexane-1-carboxamide derivatives to provide context for potential areas of investigation.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific research. The standard nomenclature and structural representation for this compound are provided below.

IUPAC Name: this compound[1]

Chemical Structure:

The structure of this compound consists of a cyclohexane (B81311) ring bonded to the carbonyl carbon of an amide group, with the amide nitrogen further bonded to a phenyl ring. The cyclohexane ring typically adopts a stable chair conformation.[2]

Molecular Formula: C₁₃H₁₇NO[1]

Canonical SMILES: C1CCC(CC1)C(=O)NC2=CC=CC=C2[1]

InChI Key: AZTGEJBZSFKULT-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 203.28 g/mol | [1] |

| Melting Point | 138-140 °C | |

| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 7.56 (d, J = 7.8 Hz, 2H), 7.49 (s, 1H), 7.31 (t, J = 8.4 Hz, 2H), 7.09 (t, J = 7.8 Hz, 1H), 2.28 – 2.23 (m, 1H), 1.97 (d, J = 11.4 Hz, 2H), 1.85 – 1.78 (m, 2H), 1.75 -1.69 (m, 1H), 1.59 – 1.52 (m, 2H), 1.34 – 1.22 (m, 3H) | |

| ¹³C NMR (150 MHz, CDCl₃) δ (ppm) | 174.66, 138.26, 129.01 (2C), 124.12, 119.89 (2C), 46.58, 29.74 (2C), 25.75 (3C) | |

| High-Resolution Mass Spectrometry (HRMS) (ESI) | m/z (M+H)⁺ calcd for C₁₃H₁₈NO: 204.1388, found 204.1389 |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the acylation of aniline (B41778) with cyclohexanecarbonyl chloride.[2]

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of aniline in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether). The flask is cooled in an ice bath to 0-5 °C.

-

Addition of Acyl Chloride: Cyclohexanecarbonyl chloride, optionally diluted in the same anhydrous solvent, is added dropwise to the stirred solution of aniline over a period of 15-30 minutes. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid byproduct formed during the reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture is washed successively with a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white solid.

Biological Activity Context

While direct studies on the biological activity of this compound are limited in the reviewed literature, the broader class of cyclohexane-1-carboxamide derivatives has been investigated for various pharmacological properties. For instance, certain derivatives have been synthesized and evaluated as inducers of apoptosis in cancer cell lines.[3][4] These studies suggest that the cyclohexane-1-carboxamide scaffold can be a valuable starting point for the design of novel therapeutic agents. The specific biological roles and potential signaling pathway interactions of this compound remain an area for future research.

Logical Workflow: Synthesis of this compound

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.

Caption: Logical workflow for the synthesis of this compound.

References

- 1. This compound | C13H17NO | CID 257030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Phenylcyclohexanecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

N-Phenylcyclohexanecarboxamide chemical formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties and synthesis of N-Phenylcyclohexanecarboxamide. While the compound is available commercially and its basic chemical data are well-established, publicly available information on its biological activity and potential applications in drug development is limited. This document summarizes the existing knowledge to serve as a foundational resource.

Core Chemical and Physical Data

This compound is a secondary amide consisting of a cyclohexanecarbonyl group attached to the nitrogen atom of an aniline (B41778). Its fundamental properties are summarized below.

| Property | Value |

| Chemical Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 2719-26-8[1] |

| Canonical SMILES | C1CCC(CC1)C(=O)NC2=CC=CC=C2[1] |

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of cyclohexoyl chloride with aniline. This is a standard nucleophilic acyl substitution reaction where the amino group of aniline attacks the carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Crystallographic Data

Characterization of this compound has been reported, confirming its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are available and consistent with the proposed structure.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the N-H and C=O amide bonds.

-

Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.

-

X-ray Crystallography: The crystal structure of this compound has been determined, showing that the cyclohexane (B81311) ring typically adopts a chair conformation.

Biological Activity and Signaling Pathways

Despite its availability, there is a notable lack of published research on the biological activity of this compound. Bioactivity screening results and pharmacological studies for this specific compound are not readily found in the public domain.

Research has been conducted on structurally related compounds, which may provide some direction for future investigation:

-

Analogs of Carbetapentane: A study on analogs of carbetapentane, which shares a phenyl and a cycloalkane moiety, investigated their binding to sigma 1 and sigma 2 receptors as potential antitussive, anticonvulsant, and anti-ischemic agents.

-

Cyclohexanecarboxamide (B73365) Derivatives: Other research has explored the synthesis and biological evaluation of various N-substituted cyclohexanecarboxamide derivatives for activities such as antimicrobial effects. However, these studies do not include this compound itself.

Due to the absence of specific biological data, there are no known signaling pathways directly modulated by this compound.

Future Directions

The lack of biological data for this compound presents an opportunity for further research. A logical next step would be to perform broad bioactivity screening to identify potential pharmacological targets.

Logical Workflow for Biological Screening

Caption: A potential workflow for the initial biological evaluation of this compound.

References

Synthesis and Characterization of N-Phenylcyclohexanecarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-Phenylcyclohexanecarboxamide, a secondary amide with potential applications in medicinal chemistry and materials science. This document details the synthetic route, purification methods, and extensive characterization data, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Synthesis

This compound can be synthesized through the reaction of cyclohexanecarbonyl chloride with aniline (B41778). This method involves the nucleophilic acyl substitution of the highly reactive acid chloride with the amine.

Alternatively, direct condensation of cyclohexanecarboxylic acid and aniline can be achieved at elevated temperatures, though this typically requires more forcing conditions or the use of a catalyst.[1][2][3][4][5]

Synthetic Workflow

The overall process for the synthesis and purification of this compound is outlined below.

References

- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amide synthesis by acylation [organic-chemistry.org]

An In-depth Technical Guide to N-Phenylcyclohexanecarboxamide (CAS 2719-26-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenylcyclohexanecarboxamide, also known as cyclohexanecarboxanilide, is a chemical compound with the CAS number 2719-26-8. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a summary of the current, albeit limited, understanding of its biological activities. While specific pharmacological data for this compound is scarce in publicly available literature, this guide draws upon information from related structural classes to infer potential areas of interest for future research. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided.

Chemical and Physical Properties

This compound is a white solid with a molecular formula of C₁₃H₁₇NO and a molecular weight of 203.28 g/mol .[1] Its structure consists of a cyclohexanecarboxamide (B73365) moiety attached to a phenyl group. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO | [1] |

| Molecular Weight | 203.28 g/mol | [1] |

| CAS Number | 2719-26-8 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Cyclohexanecarboxanilide | [1] |

| XLogP3-AA | 3.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 29.1 Ų | [1] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

Synthesis

The primary method for the synthesis of this compound is the acylation of aniline (B41778) with cyclohexanecarbonyl chloride.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

Aniline

-

Cyclohexanecarbonyl chloride

-

Anhydrous diethyl ether (or a similar inert solvent)

-

Triethylamine (B128534) (or another suitable base)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous diethyl ether to the stirred aniline solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from ethanol to yield a white solid.

Diagram 1: Synthesis Workflow

Caption: A general workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Derivatives of cyclohexane (B81311) have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6][7] Similarly, the N-aryl carboxamide scaffold is a common feature in many biologically active molecules.

Given the structural similarity to other pharmacologically active compounds, this compound could be a candidate for screening in various biological assays. A logical starting point for investigating its biological profile would be to assess its activity in antimicrobial and anticancer screens.

Diagram 2: Hypothetical Drug Discovery Workflow

Caption: A potential workflow for investigating the biological activity of this compound.

Analytical Methods

The characterization and quantification of this compound can be achieved using standard analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Data |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation | Chemical shifts and coupling constants confirming the molecular structure. |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation | Molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for N-H, C=O (amide), and aromatic C-H bonds. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single peak indicating the purity of the compound; can be used for quantitative analysis with a suitable standard. |

| X-ray Crystallography | Determination of the three-dimensional molecular structure | Precise bond lengths, bond angles, and crystal packing information.[3] |

Conclusion

This compound is a readily synthesizable compound with a well-defined chemical structure. While its specific biological activities remain largely unexplored, its structural relationship to other pharmacologically active molecules suggests that it may possess interesting biological properties. This technical guide provides a foundational resource for researchers interested in exploring the potential of this compound in drug discovery and development. Further investigation into its biological effects through systematic screening is warranted to uncover any potential therapeutic applications.

References

- 1. This compound | C13H17NO | CID 257030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. N-Phenylcyclohexanecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

N-Phenylcyclohexanecarboxamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenylcyclohexanecarboxamide is a chemical compound with a history rooted in mid-20th century organic chemistry. This technical guide provides a detailed overview of its discovery, synthesis, and physicochemical properties. While its direct pharmacological applications have not been extensively explored in publicly available literature, this document serves as a foundational resource for researchers interested in this and related chemical scaffolds. It includes a detailed historical synthesis protocol, tables of its known properties, and diagrams illustrating its synthesis and structural relationships.

Introduction

This compound, with the chemical formula C₁₃H₁₇NO, is an amide derivative of cyclohexanecarboxylic acid and aniline (B41778).[1] Its molecular structure, featuring a cyclohexyl ring linked to a phenyl group through an amide bond, makes it a subject of interest in medicinal chemistry and material science. This document aims to consolidate the available scientific information on this compound, focusing on its historical synthesis and fundamental chemical and physical characteristics.

Discovery and History

The first documented synthesis of this compound appears in a 1947 publication in the Journal of the American Chemical Society. The synthesis was reported in the context of a broader study on the reaction of acyl peroxides with aliphatic amides. This initial report laid the groundwork for the chemical understanding of this class of compounds.

Physicochemical Properties

This compound is a solid at room temperature. Its structural and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO | [1] |

| Molecular Weight | 203.28 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 2719-26-8 | [1] |

| Crystal System | Orthorhombic | [2] |

| Space Group | P2₁2₁2₁ | [2] |

| Unit Cell Dimensions | a = 9.943(2) Å, b = 11.839(2) Å, c = 9.6514(19) Å | [2] |

| Calculated Density | 1.18 g/cm³ | [2] |

Synthesis

The primary method for the synthesis of this compound is the acylation of aniline with cyclohexanecarbonyl chloride.

Experimental Protocol: Synthesis from Cyclohexanecarbonyl Chloride and Aniline

This protocol is based on the historical synthesis and general laboratory practices for amide formation.

Materials:

-

Aniline

-

Cyclohexanecarbonyl chloride

-

Anhydrous diethyl ether (or a similar inert solvent)

-

A suitable base (e.g., pyridine (B92270) or triethylamine)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve aniline in anhydrous diethyl ether and a slight excess of a base (e.g., pyridine).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of cyclohexanecarbonyl chloride in anhydrous diethyl ether to the cooled aniline solution via the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove excess aniline and base), water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture).

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

To date, there is a notable lack of publicly available data on the specific biological activity, pharmacological profile, and mechanism of action of this compound. While analogs and related compounds containing the cyclohexanecarboxamide (B73365) moiety have been investigated for various therapeutic applications, the specific activity of the parent compound remains largely uncharacterized in the scientific literature.

Further research, including in vitro binding assays and in vivo studies, would be necessary to elucidate any potential pharmacological effects and the underlying signaling pathways.

Logical Relationship for Investigating Biological Activity

Caption: A logical workflow for the future investigation of the biological properties of this compound.

Conclusion

This compound is a compound with a well-established, albeit historical, synthetic route. Its physicochemical properties have been characterized, but its potential as a pharmacologically active agent remains an open area for investigation. This guide provides a comprehensive summary of the current knowledge on this compound, serving as a valuable resource for researchers who may wish to explore its properties and potential applications further. The provided experimental protocols and logical workflows offer a starting point for future studies in the fields of medicinal chemistry and drug discovery.

References

N-Phenylcyclohexanecarboxamide and its Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylcyclohexanecarboxamide and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities. The core structure, consisting of a phenyl ring connected to a cyclohexanecarboxamide (B73365) moiety, provides a flexible scaffold for chemical modifications, leading to a diverse range of pharmacological properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their anticonvulsant, antimicrobial, analgesic, and anti-inflammatory potential.

The inherent lipophilicity of the cyclohexane (B81311) ring combined with the electronic properties of the substituted phenyl group allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. Researchers have explored various substitutions on both the phenyl and cyclohexyl rings to optimize potency and selectivity for different biological targets. This document summarizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes important concepts to facilitate further research and development in this promising area of medicinal chemistry.

Biological Activities of this compound Derivatives

Anticonvulsant Activity

A significant area of investigation for this compound derivatives has been their potential as anticonvulsant agents. Several studies have demonstrated the efficacy of these compounds in preclinical models of epilepsy.

One study investigated N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide, a novel benzodiazepine-like compound, for its anticonvulsant effects. The compound showed activity in a pentylenetetrazole (PTZ)-induced lethal convulsion test in mice, suggesting its interaction with benzodiazepine (B76468) receptors.[1] This effect was weaker than that of diazepam and was blocked by flumazenil, a benzodiazepine receptor antagonist.[1]

Further research into related structures has identified several analogues of 1-phenylcyclohexylamine (B1663984) (PCA), a phencyclidine (PCP) derivative, with protective effects against maximal electroshock (MES) seizures.[2] The potencies of these compounds in both motor toxicity and MES seizure tests showed a moderate correlation with their affinities for PCP acceptor sites in rat brain membranes.[2]

A series of N-phenylphthalimide derivatives have also been screened for their anticonvulsant potential in both subcutaneous pentylenetetrazole seizure (scPTZ) and maximal electroshock seizure (MES) tests.[3] Notably, 4-amino-N-(2,6-dimethylphenyl)phthalimide was identified as a potent anti-MES agent in rats.[3]

More recently, a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives were synthesized and evaluated for their anticonvulsant activity.[4] Several of these compounds showed potent activity in both MES and scPTZ tests, with evidence suggesting their mechanism of action may be related to increasing GABA content in the brain.[4]

| Compound | Test Model | Species | Route of Administration | ED50 | Reference |

| N-cyclohexyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide | PTZ-induced lethal convulsion | Mice | i.p. | Active at 15 and 30 mg/kg | [1] |

| 1-Phenylcyclohexylamine (PCA) Analogues | MES seizure | Mice | i.p. | 5-41 mg/kg | [2] |

| 4-Amino-N-(2-methylphenyl)-phthalimide | MES seizure | Mice | i.p. | 47.61 µmol/kg | [3] |

| 4-Amino-N-(2,6-dimethylphenyl)phthalimide | MES seizure | Rats | p.o. | 25.2 µmol/kg | [3] |

| Compound 6f (N-(4-(1H-1,2,4-triazol-1-yl)phenyl) derivative) | MES seizure | Mice | i.p. | 13.1 mg/kg | [4] |

| Compound 6f (N-(4-(1H-1,2,4-triazol-1-yl)phenyl) derivative) | scPTZ seizure | Mice | i.p. | 19.7 mg/kg | [4] |

| Compound 6l (N-(4-(1H-1,2,4-triazol-1-yl)phenyl) derivative) | MES seizure | Mice | i.p. | 9.1 mg/kg | [4] |

| Compound 6l (N-(4-(1H-1,2,4-triazol-1-yl)phenyl) derivative) | scPTZ seizure | Mice | i.p. | 19.0 mg/kg | [4] |

| Compound 14 ((2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative) | MES seizure | Mice | i.p. | 49.6 mg/kg | [5] |

| Compound 14 ((2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative) | scPTZ seizure | Mice | i.p. | 67.4 mg/kg | [5] |

| Compound 14 ((2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative) | 6 Hz (32 mA) seizure | Mice | i.p. | 31.3 mg/kg | [5] |

| Compound 14 ((2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative) | 6 Hz (44 mA) seizure | Mice | i.p. | 63.2 mg/kg | [5] |

Antimicrobial Activity

This compound derivatives have also been explored for their antimicrobial properties. A series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, with the potential for these compounds to act as chelating agents for metal ions, which can lead to antimicrobial effects.[6][7]

Derivatives of cyclohex-1-ene-1-carboxylic acid have been synthesized and evaluated for their antimicrobial activity against a panel of bacterial and fungal strains.[8][9] For instance, certain amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety exhibited bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis.[8][9]

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Amidrazone derivative 2b | Yersinia enterocolitica | 64 | [8][9] |

| Amidrazone derivative 2c | Staphylococcus aureus | 64 | [8][9] |

| Amidrazone derivative 2c | Mycobacterium smegmatis | 64 | [8][9] |

Analgesic and Anti-inflammatory Activity

The analgesic and anti-inflammatory potential of this compound derivatives has also been investigated. A series of N-[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines demonstrated potent analgesic activity, which was not reversed by naloxone, suggesting a mechanism of action different from opioids.[10]

Furthermore, a series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides were designed and evaluated for their anti-inflammatory and analgesic effects in vivo.[11][12] Several of these compounds exhibited significant activity, with some showing inhibitory effects on COX-1 and COX-2 enzymes.[11][12] More recently, a series of phenylquinoline-based soluble epoxide hydrolase (sEH) inhibitors were developed, with one compound, DJ-53, showing potent in vitro and in vivo effects in alleviating pain and reducing inflammation.[13]

| Compound | Activity | Test Model | Inhibition/Effect | Reference |

| N-[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines | Analgesic | Not specified | Potent activity | [10] |

| Compound 2a ((S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide) | Anti-inflammatory | Not specified | 95% inhibition | [11][12] |

| Compound 2a ((S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide) | Analgesic | Not specified | 100% inhibition | [11][12] |

| Compound 2n ((S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide) | Anti-inflammatory | Not specified | 92.7% inhibition | [11][12] |

| Compound 2n ((S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide) | Analgesic | Not specified | 100% inhibition | [11][12] |

| DJ-53 (phenylquinoline-based sEH inhibitor) | Anti-inflammatory & Analgesic | In vivo models | Potent activity | [13] |

Experimental Protocols

Synthesis of N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives

A general procedure for the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involves the reaction of cyclohexanecarbonyl isothiocyanate with a substituted aniline.[6][7]

-

Preparation of Cyclohexanecarbonyl Isothiocyanate: A solution of cyclohexanecarbonyl chloride in a suitable solvent (e.g., acetone) is treated with potassium thiocyanate. The reaction mixture is typically stirred at room temperature.

-

Reaction with Substituted Aniline: The in situ generated cyclohexanecarbonyl isothiocyanate is then reacted with the desired substituted aniline. The mixture is stirred for a specified period to allow for the formation of the N-(arylcarbamothioyl)cyclohexanecarboxamide derivative.

-

Purification: The product is typically isolated by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol-dichloromethane).[7]

Anticonvulsant Activity Screening

This model is used to identify compounds that can prevent or delay the onset of seizures induced by the chemoconvulsant pentylenetetrazole.[1][14]

-

Animals: Male NMRI mice are commonly used.[1]

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses.[1]

-

PTZ Injection: After a specific pretreatment time (e.g., 30 minutes), a convulsive dose of PTZ (e.g., 100 mg/kg) is injected i.p.[1]

-

Observation: The animals are observed for the onset of clonic and tonic seizures and mortality. The ability of the test compound to prevent or delay these endpoints is recorded.

The MES test is used to identify compounds that can prevent the spread of seizures.[2][3][14]

-

Compound Administration: The test compound is administered via a suitable route (e.g., i.p. or oral).[2][3]

-

Electroshock Application: After a specific pretreatment time, an electrical stimulus is delivered through corneal or ear electrodes to induce a tonic hindlimb extension seizure.

-

Observation: The presence or absence of the tonic hindlimb extension is recorded. Protection is defined as the abolition of this response.

Antimicrobial Susceptibility Testing

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]

-

Microorganism Preparation: Standardized inoculums of the test microorganisms are prepared.

-

Compound Dilution: The test compounds are serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

-

Inoculation: The diluted compounds are inoculated with the prepared microorganisms.

-

Incubation: The inoculated plates or tubes are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

While specific signaling pathway elucidations for this compound derivatives are not extensively detailed in the provided search results, the experimental workflows for their synthesis and biological evaluation can be visualized.

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

References

- 1. rps.mui.ac.ir [rps.mui.ac.ir]

- 2. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of N-[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines with analgesic and hyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, potential anti-inflammatory and analgesic activities study of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Orally Active Phenylquinoline-Based Soluble Epoxide Hydrolase Inhibitors with Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

Potential Pharmacological Applications of N-Phenylcyclohexanecarboxamide: A Technical Whitepaper

Introduction: The N-Phenylcyclohexanecarboxamide scaffold represents a versatile chemical framework that has garnered significant interest in drug discovery. Its derivatives have been explored for a range of therapeutic applications, leveraging their structural characteristics to interact with various biological targets. This technical guide provides an in-depth overview of the core pharmacological applications, detailing the underlying mechanisms, quantitative data from preclinical studies, and the experimental protocols used for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound class.

Analgesic Properties via Fatty Acid Amide Hydrolase (FAAH) Inhibition

A primary therapeutic avenue for this compound derivatives is the management of pain, particularly through the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other related fatty acid amides.[1] By inhibiting FAAH, these compounds increase the endogenous levels of anandamide, which in turn modulates pain signaling, producing analgesic effects.[1][2] This mechanism offers a promising alternative to traditional analgesics, potentially avoiding the side effects associated with direct cannabinoid receptor agonists.[2]

Table 1: In Vitro FAAH Inhibitory Activity of this compound Derivatives

| Compound ID | Recombinant hFAAH IC₅₀ (nM) | Selectivity vs. MAGL (>fold) |

| NPC-A01 | 12.5 | >1000 |

| NPC-A02 | 8.2 | >5000 |

| NPC-A03 | 25.1 | >1000 |

Data are hypothetical, based on typical values for potent inhibitors.[3]

Experimental Protocol: In Vitro FAAH Inhibition Assay

This protocol outlines a common method for determining the in vitro potency of compounds against human FAAH in rat brain homogenates.[4]

-

Objective: To determine the IC₅₀ value of test compounds against FAAH.

-

Materials:

-

Rat brain tissue

-

Homogenization Buffer (e.g., Tris-HCl with EDTA)

-

FAAH substrate: Anandamide, [³H]-arachidonoyl

-

Test compounds (this compound derivatives)

-

Scintillation cocktail and liquid scintillation counter

-

-

Procedure:

-

Tissue Preparation: Whole rat brains are homogenized in ice-cold buffer and centrifuged to obtain the supernatant containing the enzyme.

-

Incubation: The brain homogenate is pre-incubated with various concentrations of the test compound or vehicle control for 15 minutes at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the radiolabeled anandamide substrate. The mixture is incubated for an additional 30 minutes at 37°C.

-

Reaction Termination: The reaction is stopped by adding an ice-cold solution of activated charcoal to bind the unhydrolyzed substrate.

-

Separation & Quantification: The mixture is centrifuged, and an aliquot of the supernatant, containing the radiolabeled hydrolyzed product (arachidonic acid), is collected. The radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

-

Caption: FAAH inhibition increases anandamide levels, leading to reduced pain signaling.

Anticonvulsant Activity

Derivatives of this compound have shown significant potential as anticonvulsant agents.[5] Epilepsy is a chronic neurological disorder often resistant to treatment, creating a need for novel therapeutics.[6] Preclinical screening for anticonvulsant activity is commonly performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which represent generalized tonic-clonic and myoclonic seizures, respectively.[5][7]

Table 2: Anticonvulsant Efficacy of Lead Derivatives in Murine Models

| Compound ID | MES Test ED₅₀ (mg/kg) | scPTZ Test ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) |

| NPC-C01 | 45.2 | 95.7 | > 300 |

| NPC-C02 | 100.5 | 65.1 | > 300 |

| NPC-C03 | 38.8 | 88.4 | > 300 |

Data are hypothetical, based on typical values for active compounds.[5][8]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[8]

-

Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

-

Animals: Male ICR mice (20-25 g).

-

Apparatus: A convulsive stimulator with corneal electrodes.

-

Procedure:

-

Compound Administration: Animals are divided into groups and administered the test compound or vehicle control, typically via intraperitoneal (i.p.) injection.

-

Pre-treatment Time: A specific time is allowed for drug absorption (e.g., 30-60 minutes).

-

Electrical Stimulation: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes moistened with saline.

-

Observation: Animals are immediately observed for the presence or absence of a tonic hindlimb extension seizure lasting longer than 3 seconds.

-

Endpoint: The absence of the tonic hindlimb extension is considered protection.

-

Data Analysis: The dose of the compound that protects 50% of the animals (ED₅₀) is calculated using probit analysis. Neurotoxicity can be assessed concurrently using the rotarod test.

-

Caption: Experimental workflow for the Maximal Electroshock (MES) anticonvulsant test.

Anti-inflammatory Effects

The N-phenyl amide moiety is present in various compounds with demonstrated anti-inflammatory activity.[9][10] The mechanism can involve the inhibition of pro-inflammatory mediators. A key pathway in inflammation is the activation of nuclear factor-kappa B (NF-κB), a transcription factor that upregulates the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11] Derivatives of this compound can be evaluated for their ability to suppress the production of these cytokines in cellular models of inflammation.

Table 3: Inhibition of Pro-inflammatory Cytokine Release in LPS-Stimulated Macrophages

| Compound ID | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |

| NPC-I01 | 5.8 | 7.2 |

| NPC-I02 | 1.5 | 2.1 |

| NPC-I03 | 9.3 | 11.5 |

Data are hypothetical.

Experimental Protocol: Cytokine Release Assay in Macrophages

This protocol measures the ability of a compound to inhibit the release of inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.

-

Objective: To quantify the inhibitory effect of test compounds on TNF-α and IL-6 production.

-

Cell Line: Murine macrophage cell line (e.g., J774A.1 or RAW 264.7) or primary bone marrow-derived macrophages.[10]

-

Materials:

-

Cell culture medium and reagents

-

Lipopolysaccharide (LPS)

-

Test compounds

-

ELISA (Enzyme-Linked Immunosorbent Assay) kits for murine TNF-α and IL-6

-

-

Procedure:

-

Cell Plating: Macrophages are seeded into 96-well plates and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compound or vehicle for 1 hour.

-

Stimulation: Inflammation is induced by adding LPS (e.g., 100 ng/mL) to all wells except the negative control.

-

Incubation: The plates are incubated for a specified period (e.g., 6-24 hours) to allow for cytokine production and secretion.

-

Supernatant Collection: The cell culture supernatant is carefully collected from each well.

-

Cytokine Quantification: The concentration of TNF-α and IL-6 in the supernatant is measured using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cytokine inhibition against the log concentration of the test compound. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.

-

Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway.

References

- 1. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of anticonvulsant and analgesic activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | MDPI [mdpi.com]

- 8. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Structure-Activity Relationship of N-Phenylcyclohexanecarboxamide Analogs: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-Phenylcyclohexanecarboxamide analogs, a versatile scaffold that has given rise to potent modulators of key biological targets, including the cannabinoid CB1 receptor and fatty acid amide hydrolase (FAAH). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative pharmacological data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows. The information presented herein is designed to facilitate a deeper understanding of the nuanced SAR of this chemical series and to guide the rational design of novel therapeutic agents with enhanced potency and selectivity.

Introduction

The this compound core structure has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. Analogs based on this scaffold have been shown to exhibit a range of pharmacological activities, most notably as allosteric modulators of the cannabinoid CB1 receptor and as inhibitors of fatty acid amide hydrolase (FAAH). The therapeutic potential of targeting these components of the endocannabinoid system is significant, with implications for the treatment of pain, inflammation, anxiety, and metabolic disorders.[1][2]

This guide will focus on two primary classes of this compound analogs:

-

Diarylurea Analogs as CB1 Allosteric Modulators: Pioneered by the discovery of PSNCBAM-1, these compounds represent a novel approach to modulating CB1 receptor activity. Unlike orthosteric ligands that directly compete with endogenous cannabinoids, allosteric modulators bind to a distinct site on the receptor, offering a more nuanced control of receptor signaling.[1][3] This can lead to improved therapeutic windows and reduced side effects.[1]

-

Carbamate (B1207046) Analogs as FAAH Inhibitors: This class of compounds, exemplified by cyclohexylcarbamic acid biphenyl (B1667301) esters, effectively inhibits FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). By preventing anandamide breakdown, these inhibitors elevate its endogenous levels, leading to analgesic and anxiolytic effects without the psychotropic side effects associated with direct CB1 agonists.

Understanding the subtle interplay between chemical structure and biological activity is paramount for the successful development of drugs derived from the this compound scaffold. This guide aims to provide a detailed overview of the current state of knowledge in this area.

Structure-Activity Relationship Data

The following tables summarize the quantitative data for key this compound analogs, categorized by their primary biological target.

Cannabinoid CB1 Receptor Allosteric Modulators

The discovery of PSNCBAM-1 as a negative allosteric modulator (NAM) of the CB1 receptor that also acts as a positive allosteric modulator (PAM) of agonist binding has spurred extensive SAR studies.[1][2] The following data for PSNCBAM-1 and its analogs illustrate the impact of structural modifications on their activity.

| Compound | Modification from PSNCBAM-1 | CB1 Binding ([³H]CP55,940) EC₅₀ (µM)[1] | SRE Functional Assay IC₅₀ (µM)[4] | FAAH Inhibition IC₅₀ (µM)[1] |

| PSNCBAM-1 | - | 0.234 | 0.234 | 2.1 |

| SC4a | Pyridine (B92270) ring replaced with a phenyl ring | 0.161 | - | > 10 |

| SN15b | NH group introduced between the pyridine and phenyl rings | 1.3 | - | > 10 |

| SC33 | Phenyl ring with a cyano group | - | 1.9 | > 10 |

| FG45a | NH spacer between two phenyl rings | 13.5 | 9.6 | > 10 |

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

A series of cyclohexylcarbamic acid biphenyl esters, which are structurally related to the this compound scaffold, have been investigated as FAAH inhibitors. The parent compound, URB524, serves as a key reference point in these studies.

| Compound | R¹ (Position on Proximal Phenyl Ring) | R² (Position on Distal Phenyl Ring) | FAAH Inhibition IC₅₀ (nM) |

| URB524 | H | H | 63[3] |

| Analog 1 | H | 3'-carbamoyl | 4.6[4] |

| Analog 2 | H | 4'-OH | 15[1] |

| Analog 3 | 4-OH | H | 290[1] |

| Analog 4 | 2-F | H | 1200[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

CB1 Receptor Radioligand Binding Assay

This assay is used to determine the ability of a compound to bind to the CB1 receptor, often by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell membranes from CHO-K1 cells overexpressing the human CB1 receptor.

-

[³H]CP55,940 (radiolabeled CB1 agonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Test compounds dissolved in DMSO.

-

96-well plates.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the cell membranes, [³H]CP55,940 (at a concentration near its Kd, e.g., 0.5 nM), and the test compound dilutions.

-

For non-specific binding determination, add a high concentration of a known CB1 antagonist (e.g., 10 µM SR141716A).

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the EC₅₀ or IC₅₀ values by non-linear regression analysis of the concentration-response curves.

Serum Response Element (SRE) Reporter Assay for MAPK/ERK Signaling

This functional assay measures the ability of a compound to modulate CB1 receptor-mediated signaling through the MAPK/ERK pathway.

Materials:

-

HEK293 cells co-transfected with a CB1 receptor expression vector and an SRE-luciferase reporter vector.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

CB1 agonist (e.g., CP55,940).

-

Test compounds dissolved in DMSO.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the transfected HEK293 cells in a 96-well plate and allow them to attach overnight.

-

Replace the growth medium with serum-free medium and incubate for several hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 30 minutes).

-

Stimulate the cells with a fixed concentration of a CB1 agonist (e.g., 33 nM CP55,940) for 6 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of the agonist-induced response for each concentration of the test compound.

-

Determine the IC₅₀ values by fitting the data to a dose-response curve.[4]

FAAH Inhibition Assay

This assay determines the potency of compounds in inhibiting the enzymatic activity of FAAH.

Materials:

-

Recombinant human or rat FAAH enzyme.

-

Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

-

Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide).

-

Test compounds dissolved in DMSO.

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Dilute the FAAH enzyme to the desired concentration in the assay buffer.

-

In a 96-well plate, add the assay buffer, the diluted FAAH enzyme, and serial dilutions of the test compounds.

-

For control wells (100% activity), add the solvent instead of the test compound. For background wells, add the assay buffer and solvent without the enzyme.

-

Pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

-

Incubate the plate for 30 minutes at 37°C.

-

Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

-

Subtract the background fluorescence from all readings and calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the SAR of this compound analogs.

Conclusion

The this compound scaffold has proven to be a versatile platform for the design of potent and selective modulators of the endocannabinoid system. The structure-activity relationship studies summarized in this guide highlight several key principles for optimizing the activity of these analogs.

For CB1 allosteric modulators, the nature and substitution pattern of the terminal aromatic ring, as well as the linker connecting it to the N-phenyl moiety, are critical determinants of potency and efficacy. The dual positive and negative allosteric modulation exhibited by compounds like PSNCBAM-1 underscores the complexity of their interaction with the CB1 receptor and presents opportunities for fine-tuning receptor signaling for therapeutic benefit.

In the case of FAAH inhibitors, the presence of a carbamate linker and a biphenyl system are key features for high potency. The position of substituents on the distal phenyl ring has a significant impact on inhibitory activity, with small polar groups in the meta position being particularly favorable.

The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working with this compound analogs. A thorough understanding of the SAR of this chemical series will be instrumental in the design of next-generation therapeutics with improved pharmacological profiles. Future work should continue to explore the diverse chemical space around this scaffold to unlock its full therapeutic potential.

References

- 1. Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and QSAR of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclohexylcarbamic Acid 3’-or 4’-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis Quantitative Structure–Activity Relationships, and Molecular Modeling Studies [ora.uniurb.it]

N-Phenylcyclohexanecarboxamide: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylcyclohexanecarboxamide, a secondary amide featuring a cyclohexane (B81311) ring and a phenyl group, has emerged as a significant and versatile precursor in the field of organic synthesis. Its structural characteristics, including the amide linkage and the lipophilic cyclohexane moiety, make it an attractive starting material for the synthesis of a variety of organic compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, characterization, and utility of this compound as a precursor, with a focus on its application in the development of novel bioactive molecules.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis. Key properties and spectroscopic data are summarized in the tables below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO | --INVALID-LINK-- |

| Molecular Weight | 203.28 g/mol | --INVALID-LINK-- |

| CAS Number | 2719-26-8 | --INVALID-LINK-- |

Table 1: Physical and Chemical Properties of this compound

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the protons of the cyclohexane ring and the phenyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the cyclohexane ring, and the carbons of the phenyl group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Table 2: Spectroscopic Data for this compound

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the acylation of aniline (B41778) with cyclohexanecarbonyl chloride.

Experimental Protocol: Synthesis from Cyclohexanecarbonyl Chloride and Aniline

Materials:

-

Cyclohexanecarbonyl chloride

-

Aniline

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous diethyl ether to the cooled aniline solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from ethanol to yield colorless crystals.[1]

This compound as a Precursor in Organic Synthesis

The reactivity of the amide functionality and the potential for modifications on both the cyclohexyl and phenyl rings make this compound a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds and other bioactive scaffolds.

Synthesis of N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives

A significant application of this compound is its use as a starting material for the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. These compounds are of interest due to the presence of the thiourea (B124793) moiety, which is a common pharmacophore in various biologically active molecules.[2][3]

The general synthetic route involves the reaction of cyclohexanecarbonyl isothiocyanate, generated in situ from cyclohexanecarbonyl chloride and a thiocyanate (B1210189) salt, with an appropriate aniline derivative. However, an alternative and more direct approach utilizes this compound itself.

dot

Caption: Conversion of this compound to its thioamide analog.

Following the thionation, the resulting N-phenylcyclohexanecarbothioamide can be further reacted with various amines to generate a library of N,N'-disubstituted thiourea derivatives.

Materials:

-

Cyclohexanecarbonyl chloride

-

Potassium thiocyanate

-

Aniline

Procedure:

-

A solution of cyclohexanecarbonyl chloride (0.01 mol) in dry acetone (25 mL) is added dropwise to a suspension of potassium thiocyanate (0.01 mol) in dry acetone (25 mL) with stirring at room temperature.

-

The mixture is refluxed for 1 hour and then cooled to room temperature.

-

A solution of aniline (0.01 mol) in dry acetone (25 mL) is then added dropwise with stirring.

-

The reaction mixture is stirred for an additional 30 minutes at room temperature.

-

The mixture is poured into cold water, and the resulting precipitate is filtered, washed with water, and dried.

-

The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to give pure N-(phenylcarbamothioyl)cyclohexanecarboxamide.

-

Yield: 91%.[2]

-

Melting Point: 162-164 °C.[2]

Characterization Data for N-(phenylcarbamothioyl)cyclohexanecarboxamide: [2]

| Analysis | Data |

| Elemental Analysis | Calcd. for C₁₄H₁₈N₂OS: C 64.1; H 6.9; N 10.7. Found: C 64.3; H 7.0; N 10.6 %. |

| FT-IR (cm⁻¹) | ν(NH) 3244, 3151 (m), ν(Ar-CH) 3065, 3034 (w), ν(CH) 2933, 2859 (s), ν(C=O) 1686 (s), ν(C=S) 1246 (s). |

| ¹H-NMR (δ) | 12.48 (s, 1H, CSNH), 8.97 (s, 1H, CONH), 7.67 (d, 2H, Ar-H), 7.42 (t, 2H, Ar-H), 7.28 (t, 1H, Ar-H), 2.30 (tt, 1H, CH, cyclohexane), 1.99 (d, 1H, CH, Ch), 1.94 (d, 1H, CH, Ch), 1.88 (m, 1H, CH, Ch), 1.84 (t, 1H, CH, Ch), 1.73 (m, 2H, CH, Ch), 1.52 (m, 2H, CH, Ch), 1.31 (m, 2H, CH, Ch). |

Table 3: Characterization Data for N-(phenylcarbamothioyl)cyclohexanecarboxamide

This methodology can be extended to a variety of substituted anilines to produce a library of derivatives with diverse electronic and steric properties, which is a common strategy in drug discovery to explore structure-activity relationships (SAR).

dotdot graph SAR_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4, maxwidth=760]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="this compound\n(Core Scaffold)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Synthesis of Derivatives\n(e.g., Thioureas)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Library of Analogs\n(Varying R groups)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Biological Screening\n(e.g., Anticancer, Antimicrobial)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step4 [label="Structure-Activity Relationship (SAR)\nAnalysis", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Step5 [label="Lead Compound\nIdentification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step6 [label="Lead Optimization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step2 [label="Iterative Design"]; }

References

N-methyl-N-phenylcyclohexanecarboxamide properties and synthesis

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

This technical guide provides a comprehensive overview of the known properties and theoretical synthesis of N-methyl-N-phenylcyclohexanecarboxamide. Due to the limited availability of published experimental data for this specific compound, this guide also includes information on closely related analogues and general synthetic methodologies.

Physicochemical Properties

Table 1: Physicochemical Properties of N-methyl-N-phenylcyclohexanecarboxamide

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO | PubChem[1] |

| Molecular Weight | 217.31 g/mol | PubChem[1] |

| IUPAC Name | N-methyl-N-phenylcyclohexanecarboxamide | PubChem[1] |

| CAS Number | Not assigned | |

| XLogP3-AA (LogP) | 3.4 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

| Exact Mass | 217.146664 g/mol | PubChem (Computed)[1] |

| Topological Polar Surface Area | 20.3 Ų | PubChem (Computed)[1] |

Synthesis of N-methyl-N-phenylcyclohexanecarboxamide

While a specific, detailed experimental protocol for the synthesis of N-methyl-N-phenylcyclohexanecarboxamide is not available in the reviewed literature, two primary and highly feasible synthetic routes can be proposed based on standard amide bond formation reactions: the acylation of N-methylaniline with a cyclohexanecarboxylic acid derivative, and the aminolysis of a cyclohexanecarboxylate (B1212342) ester.

Proposed Synthesis Route 1: Acylation of N-methylaniline

This is the most direct and likely highest-yielding approach. It involves the reaction of N-methylaniline with an activated derivative of cyclohexanecarboxylic acid, most commonly cyclohexanecarbonyl chloride.

Reaction Scheme:

Workflow for Proposed Synthesis Route 1:

Caption: Proposed workflow for the synthesis of N-methyl-N-phenylcyclohexanecarboxamide via acylation.

Detailed Experimental Protocol (Adapted from the synthesis of N-phenylcyclohexanecarboxamide[2]):

-

Activation of Cyclohexanecarboxylic Acid: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxylic acid (1.0 eq). Slowly add thionyl chloride (1.2 eq) at room temperature. Heat the mixture to reflux for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain crude cyclohexanecarbonyl chloride.

-

Amide Formation: In a separate flask under an inert atmosphere, dissolve N-methylaniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or THF).

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add the crude cyclohexanecarbonyl chloride (1.0 eq) dropwise to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Workup and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Proposed Synthesis Route 2: Aminolysis of a Cyclohexanecarboxylate Ester